N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

Übersicht

Beschreibung

“N-(3,5-dimethoxyphenyl)acetamide” is a compound that belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .

Molecular Structure Analysis

The molecular structure of “N-(3,5-dimethoxyphenyl)acetamide” has a linear formula of C10H13NO3 . Its molecular weight is 195.22 .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide” are not available, a study on a related compound, “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one”, presents an alternative synthesis that eliminates the need for a metal-based Lewis acid catalyst and column chromatography .

Wissenschaftliche Forschungsanwendungen

Synthesis of Aza-Peptides

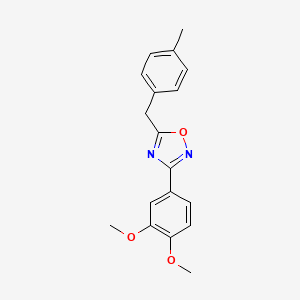

“N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide” has been used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines . These Ddz-protected hydrazines have wide applications in the synthesis of substituted hydrazines and in the synthesis of aza containing peptidomimetics .

Solid Phase Synthesis

The compound has been used in a general approach for solid phase synthesis of aza-peptides . This process involves the in-situ activation of the N-Ddz,N′-substituted hydrazines with phosgene, followed by introduction to the N-terminus of a resin-bound peptide .

Drug Design

Aza-amino acid residues conserve the pharmacophores necessary for biological activity while inducing conformational changes and increased resistance to proteolytic degradation . These properties make aza-peptides attractive tools for structure-activity relationship studies and drug design .

Synthesis of Anticancer Compounds

A new compound, N-(3,5-dimethoxyphenyl)acridin-9-amine (G4), was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline . This compound has shown promising results in in vitro cytotoxicity investigations on normal cell (WRL 68) and cancer cell lines (MCF-7, HT29 and HL60) .

Acute Toxicity Studies

The compound has been used in acute toxicity studies. In one study, no signs of toxicity were observed in mice even after being administered the highest dose of G4 .

Antiproliferative Activity

The compound has shown profound antiproliferative activity towards HL60 cancer cell lines .

Zukünftige Richtungen

While specific future directions for “N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide” are not available, a series of C-2 substituted derivatives of a related compound, “thienopyrimidinone”, were synthesized, and their inhibitory effects on FGFR1 were evaluated . The most promising compound, L11, showed remarkable FGFR1 inhibitory activity and anti-proliferative activity .

Eigenschaften

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-7-3-6(4-8(5-7)17-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVIFDIYLLRZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)

![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)

![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)

![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)

![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)

![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)